1-Acetyl-3-hydroxyazetidine-3-carboxylic acid
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Overview
Description
1-Acetyl-3-hydroxyazetidine-3-carboxylic acid is a unique compound belonging to the azetidine family. Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts significant reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-3-hydroxyazetidine-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of azetidine-3-carboxylic acid with acetic anhydride in the presence of a base, such as pyridine, to yield the desired product . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-3-hydroxyazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Formation of 1-acetyl-3-oxoazetidine-3-carboxylic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
1-Acetyl-3-hydroxyazetidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds and peptidomimetics.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Acetyl-3-hydroxyazetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features but different functional groups.
1-Acetyl-3-azetidinol: A related compound with a hydroxyl group instead of a carboxylic acid group.
Uniqueness: 1-Acetyl-3-hydroxyazetidine-3-carboxylic acid stands out due to its combination of acetyl and carboxylic acid functional groups, which impart unique reactivity and biological activity.
Properties
CAS No. |
331000-19-2 |
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Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
1-acetyl-3-hydroxyazetidine-3-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-4(8)7-2-6(11,3-7)5(9)10/h11H,2-3H2,1H3,(H,9,10) |
InChI Key |
NEKOZZCOLIDLQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(C1)(C(=O)O)O |
Origin of Product |
United States |
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